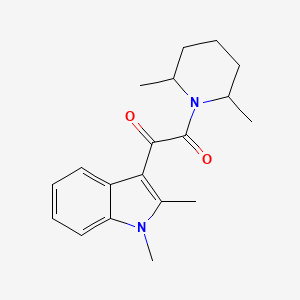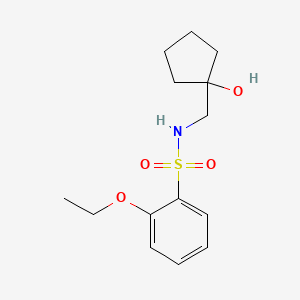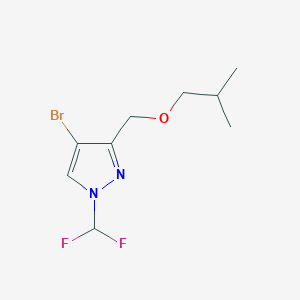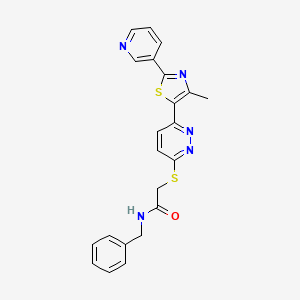
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, commonly known as DMDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH by DMDD has been shown to have potential therapeutic effects in various disease models, including cancer, autoimmune diseases, and viral infections.
Mechanism of Action
DMDD targets the enzyme 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which is involved in the de novo pyrimidine biosynthesis pathway. This compound catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of this compound by DMDD leads to a decrease in the intracellular pool of pyrimidine nucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
DMDD has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of T cell activation, and reduction of pro-inflammatory cytokine production. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment and antiviral drugs in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMDD is its specificity for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which makes it a promising therapeutic agent with minimal off-target effects. However, one of the limitations of DMDD is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of DMDD is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the development of DMDD as a therapeutic agent. One direction is the optimization of DMDD synthesis to improve its solubility and bioavailability. Another direction is the development of DMDD derivatives with improved potency and selectivity. Additionally, further studies are needed to investigate the safety and toxicity of DMDD in vivo. Finally, clinical trials are needed to evaluate the efficacy of DMDD in the treatment of various diseases.
Synthesis Methods
DMDD can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for DMDD synthesis involves the Suzuki coupling reaction between 1-bromo-2-(2,6-dimethylpiperidin-1-yl)ethane and 1-(1,2-dimethyl-1H-indol-3-yl)boronic acid, followed by oxidation with m-CPBA (meta-chloroperoxybenzoic acid).
Scientific Research Applications
DMDD has been extensively studied in various disease models, including cancer, autoimmune diseases, and viral infections. In cancer, DMDD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In autoimmune diseases, DMDD has been shown to suppress the activation of T cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. DMDD has also been shown to reduce the severity of autoimmune disease in animal models.
In viral infections, DMDD has been shown to inhibit the replication of various viruses, including influenza virus, hepatitis C virus, and human immunodeficiency virus (HIV). DMDD has also been shown to enhance the efficacy of antiviral drugs in the treatment of viral infections.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUDJQFEMKJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)

![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)
![4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2900068.png)

